molecular formula C20H24N2O4 B11066957 2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one

2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11066957
M. Wt: 356.4 g/mol
InChI Key: KKMKMDCYXXKRTA-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenoxyethylamine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the quinazolinone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The phenoxyethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized quinazolinones.

Scientific Research Applications

2-(Dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A related compound with similar structural features, used as a preservative and solvent.

    Quinazolinone Derivatives: A class of compounds with a quinazolinone core, used in various pharmaceutical applications.

Uniqueness

2-(Dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-(dimethoxymethyl)-2-methyl-3-(2-phenoxyethyl)-1H-quinazolin-4-one

InChI

InChI=1S/C20H24N2O4/c1-20(19(24-2)25-3)21-17-12-8-7-11-16(17)18(23)22(20)13-14-26-15-9-5-4-6-10-15/h4-12,19,21H,13-14H2,1-3H3

InChI Key

KKMKMDCYXXKRTA-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1CCOC3=CC=CC=C3)C(OC)OC

Origin of Product

United States

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